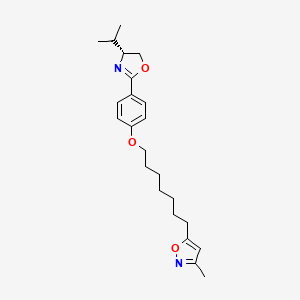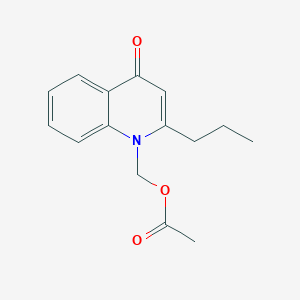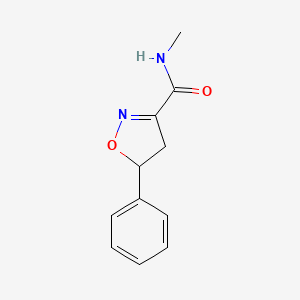
3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzoic acid: is a complex organic compound that features a quinoline moiety linked to a dibromobenzoic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzoic acid typically involves multiple steps:
Bromination: The starting material, 4-methylquinoline, undergoes bromination to introduce bromine atoms at specific positions.
Coupling Reaction: The brominated quinoline is then coupled with a benzoic acid derivative using a suitable coupling agent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Final Steps: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen or other substituents.
Substitution: The bromine atoms in the benzoic acid ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Debrominated derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving quinoline derivatives.
Drug Development: Its structure makes it a potential candidate for drug development, especially for targeting specific enzymes or receptors.
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the quinoline moiety.
3,5-Dibromo-4-methylbenzoic acid: Similar benzoic acid core but different substituents.
Uniqueness:
- The presence of the quinoline moiety in 3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzoic acid provides unique properties, such as enhanced biological activity and potential for use in drug development.
- The dibromo substitution pattern offers specific reactivity that can be exploited in various chemical transformations.
Eigenschaften
CAS-Nummer |
918946-64-2 |
|---|---|
Molekularformel |
C20H17Br2NO3 |
Molekulargewicht |
479.2 g/mol |
IUPAC-Name |
3,5-dibromo-4-(4-methyl-2-propylquinolin-6-yl)oxybenzoic acid |
InChI |
InChI=1S/C20H17Br2NO3/c1-3-4-13-7-11(2)15-10-14(5-6-18(15)23-13)26-19-16(21)8-12(20(24)25)9-17(19)22/h5-10H,3-4H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
RRFYTZWNINWEBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(C=C(C=C2)OC3=C(C=C(C=C3Br)C(=O)O)Br)C(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)oxane](/img/structure/B12903899.png)
![N''-[([1,1'-Biphenyl]-4-yl)methyl]-N-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B12903905.png)

![Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12903915.png)

![2-[(E)-(5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B12903924.png)

![5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12903935.png)

![1-[4-(Hydroxymethyl)phenyl]-4-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903941.png)
![N-[(1H-Indol-3-yl)acetyl]-L-histidine](/img/structure/B12903945.png)

![4-(2-(Hydrazinecarbonyl)-[1,1'-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid](/img/structure/B12903957.png)

